![molecular formula C13H14FNO2 B173975 Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate CAS No. 17536-39-9](/img/structure/B173975.png)
Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate
Overview
Description
Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate is a chemical compound with the molecular formula C13H14FNO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and have various biological activities .
Molecular Structure Analysis
The InChI code for Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate is 1S/C13H14FNO2/c1-3-17-13(16)7-10-8(2)15-12-5-4-9(14)6-11(10)12/h4-6,15H,3,7H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate has a molecular weight of 235.26 . It is a yellow to brown solid .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Although specific research on Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate’s antiviral activity is not available, it’s plausible that it may exhibit similar properties due to its indole structure.
Anti-inflammatory Activity
Indole derivatives, such as Indomethacin analogs of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole, have been synthesized and assessed for their in vitro COX-2 inhibitory act as well as in vivo anti-inflammatory activity . This suggests that Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate could potentially be used in anti-inflammatory research.
Anticancer Activity
Indole derivatives have been found to possess anticancer properties . While specific research on Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate’s anticancer activity is not available, it’s plausible that it may exhibit similar properties due to its indole structure.
Anti-HIV Activity
Indole derivatives have shown potential as anti-HIV agents . Although specific research on Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate’s anti-HIV activity is not available, it’s plausible that it may exhibit similar properties due to its indole structure.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . While specific research on Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate’s antioxidant activity is not available, it’s plausible that it may exhibit similar properties due to its indole structure.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . While specific research on Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate’s antimicrobial activity is not available, it’s plausible that it may exhibit similar properties due to its indole structure.
Mechanism of Action
Target of Action
Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate, also known as Ethyl 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetate, is a derivative of indole . Indole derivatives are known to have a wide range of biological activities and can bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
ethyl 2-(5-fluoro-2-methyl-1H-indol-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-3-17-13(16)7-10-8(2)15-12-5-4-9(14)6-11(10)12/h4-6,15H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOJSMQJAHIRLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(NC2=C1C=C(C=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470273 | |
Record name | Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17536-39-9 | |
Record name | Ethyl 5-fluoro-2-methyl-1H-indole-3-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17536-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (5-fluoro-2-methyl-1H-indol-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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